Cas no 857532-23-1 (tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate)

Tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate is a specialized organic compound. It features a unique structure with bromo and chloro-substituted phenyl rings, providing distinct reactivity. This compound exhibits high purity and is suitable for various chemical transformations. Its application in organic synthesis offers opportunities for the creation of complex molecules with tailored properties.
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate structure
857532-23-1 structure
Product name:tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
CAS No:857532-23-1
MF:C22H25BrClNO2
MW:450.796404600143
CID:663530
PubChem ID:57691398

tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboxylic acid, 4-(4-bromophenyl)-4-(4-chlorophenyl)-,1,1-dimethylethyl ester
    • tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carbamate
    • tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
    • 1-Piperidinecarboxylic acid, 4-(4-bromophenyl)-4-(4-chlorophenyl)-, 1,1-dimethylethyl ester
    • 1,1-Dimethylethyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-1-piperidinecarboxylate (ACI)
    • 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine-1-carboxylic acid tert-butyl ester
    • 4-(4-bromo-phenyl)-4-(4-chloro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
    • tert-Butyl4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
    • tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)piperidine-1-carboxylate
    • 4-(4-bromo-phenyl)-4-(4-chloro-phenyl)piperidine-1-carboxylic acid tert-butyl ester
    • CS-M1794
    • AKOS025403878
    • C12498
    • A1-09656
    • CS-14530
    • 4-(4-Bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylic Acid Tert-Butyl Ester
    • SCHEMBL1983281
    • 857532-23-1
    • VWASZKWKBPFZBR-UHFFFAOYSA-N
    • Inchi: 1S/C22H25BrClNO2/c1-21(2,3)27-20(26)25-14-12-22(13-15-25,16-4-8-18(23)9-5-16)17-6-10-19(24)11-7-17/h4-11H,12-15H2,1-3H3
    • InChI Key: VWASZKWKBPFZBR-UHFFFAOYSA-N
    • SMILES: O=C(N1CCC(C2C=CC(Br)=CC=2)(C2C=CC(Cl)=CC=2)CC1)OC(C)(C)C

Computed Properties

  • Exact Mass: 449.07572g/mol
  • Monoisotopic Mass: 449.07572g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 497
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 6.3

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 496.5±45.0 °C at 760 mmHg
  • Flash Point: 254.1±28.7 °C
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate Security Information

tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T110810-100mg
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
857532-23-1
100mg
$ 205.00 2022-06-03
TRC
T110810-50mg
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
857532-23-1
50mg
$ 125.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P79910-100mg
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
857532-23-1
100mg
¥3212.0 2021-09-08
Crysdot LLC
CD11043538-10g
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
857532-23-1 95+%
10g
$3929 2024-07-18
A2B Chem LLC
AH50983-5g
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
857532-23-1
5g
$4195.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059500-1g
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
857532-23-1 98%
1g
¥9828.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059500-100mg
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
857532-23-1 98%
100mg
¥2949.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059500-250mg
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
857532-23-1 98%
250mg
¥4586.00 2024-07-28
Chemenu
CM321609-1g
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
857532-23-1 95%
1g
$1613 2022-08-31
Crysdot LLC
CD11043538-5g
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
857532-23-1 95+%
5g
$2500 2024-07-18

tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  18 h, rt
Reference
Rapid Evolution of 6-Phenylpurine Inhibitors of Protein Kinase B through Structure-Based Design
Donald, Alastair; et al, Journal of Medicinal Chemistry, 2007, 50(10), 2289-2292

tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate Raw materials

tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate Preparation Products

Additional information on tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate

Introduction to Tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate (CAS No. 857532-23-1)

Tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate, with the CAS number 857532-23-1, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of tert-butyl and halogenated aromatic rings, contribute to its unique chemical properties and make it a valuable scaffold for further medicinal chemistry investigations.

The synthesis and characterization of Tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate involve meticulous attention to detail to ensure high purity and yield. The process typically involves multi-step organic reactions, including nucleophilic substitution, alkylation, and carboxylation, which are optimized to maximize the efficiency of the synthesis. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structural integrity and purity of the compound.

In recent years, there has been a growing interest in piperidine derivatives due to their potential as pharmacological agents. The bromo and chloro substituents in the aromatic rings of Tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate enhance its reactivity, making it a versatile intermediate for the synthesis of more complex molecules. These halogen atoms can participate in various chemical transformations, such as cross-coupling reactions, which are crucial for constructing intricate molecular architectures.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Piperidine derivatives have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, oncology, and inflammation. The specific arrangement of substituents in Tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate may confer unique pharmacological properties that make it an attractive candidate for drug discovery programs. For instance, studies have indicated that piperidine-based molecules can interact with specific biological targets, leading to modulatory effects on physiological processes.

The use of computational methods has also played a pivotal role in understanding the behavior of Tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These insights can guide the design of modified analogs with enhanced potency and selectivity. Additionally, virtual screening methods enable the rapid identification of potential drug candidates from large libraries of compounds, streamlining the drug discovery process.

Recent research has highlighted the importance of structure-activity relationships (SAR) in optimizing piperidine derivatives for therapeutic use. By systematically varying different functional groups within the molecule, researchers can identify which structural features contribute most significantly to biological activity. This approach has led to the development of several lead compounds that are currently undergoing further investigation in preclinical studies. The findings from these studies may provide valuable insights into the mechanisms of action of piperidine-based drugs and inform future drug design strategies.

The synthetic utility of Tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate extends beyond its potential as a therapeutic agent. It serves as a valuable building block for more complex molecules in various chemical syntheses. The presence of reactive sites such as bromo and chloro substituents allows for further functionalization through methods like Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. These reactions enable the introduction of diverse functional groups, expanding the chemical space available for medicinal chemistry investigations.

In conclusion, Tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate (CAS No. 857532-23-1) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile intermediate for synthesizing more complex molecules, while its biological activity suggests possible applications in various therapeutic areas. The ongoing research into this compound and related derivatives continues to advance our understanding of piperidine chemistry and its role in drug discovery.

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